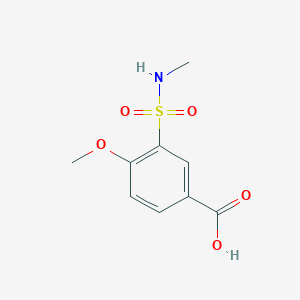

4-Methoxy-3-(methylsulfamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a unique chemical compound with the empirical formula C9H11NO5S . Its molecular weight is 245.25 . The SMILES string representation of this compound is CNS(=O)(=O)c1cc(ccc1OC)C(O)=O .

Molecular Structure Analysis

The InChI key for 4-Methoxy-3-(methylsulfamoyl)benzoic acid is XKBCISMVWOJEGS-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound.Physical And Chemical Properties Analysis

The compound is stored at room temperature . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

One of the primary research applications of 4-Methoxy-3-(methylsulfamoyl)benzoic acid and its derivatives involves their synthesis for use in various chemical processes and pharmaceutical intermediates. For instance, derivatives of benzoic acid, such as 4-methoxybenzoic acid and its structurally related compounds, have been synthesized and studied for their potential in the preparation of cardiotonic drugs like Sulmazole and Isomazole (D. Lomov, 2019). These syntheses offer insight into the versatility of benzoic acid derivatives in drug development.

Another study explored the efficient synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate for antipsychotic amisulpride, demonstrating the compound's importance in medicinal chemistry (Yang Guo-jun, 2010).

Toxicity and Environmental Impact

Research on the toxicity of benzoic acid derivatives provides valuable data for assessing environmental and health safety. A comprehensive study on the toxic properties of various derivatives, including 4-methoxybenzoic acid, revealed insights into their potential toxic effects and hazard classifications, contributing to a better understanding of their safety profile (L. G. Gorokhova et al., 2020).

Material Science and Engineering Applications

The exploration of new dopants for polyaniline, a conducting polymer, highlighted the use of benzoic acid and its derivatives, including 4-methoxybenzoic acid, to enhance polymer conductivity and thermal stability. This research showcases the application of benzoic acid derivatives in the development of advanced materials with potential use in electronics and coatings (C. A. Amarnath & S. Palaniappan, 2005).

Renewable Energy and Biomass Utilization

In the context of renewable energy and biomass utilization, the liquefaction of lignocellulosic materials in the presence of methanol and subsequent product separation techniques have been investigated to produce phenolic-rich products and sugar derivatives. This process leverages compounds like 4-methoxybenzoic acid to facilitate the conversion of biomass into valuable chemical feedstocks, highlighting its role in sustainable chemical processes (Junming Xu et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-3-(methylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCISMVWOJEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methylsulfamoyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)